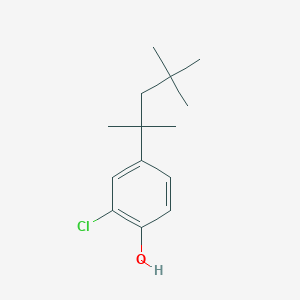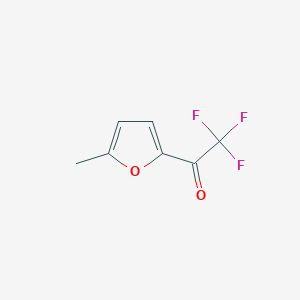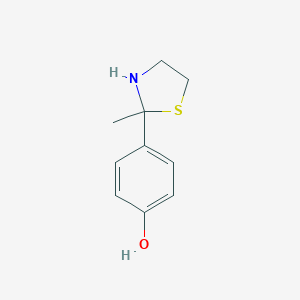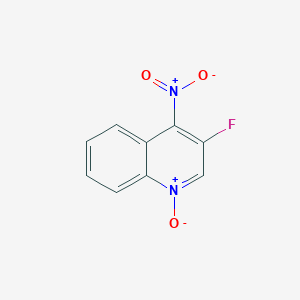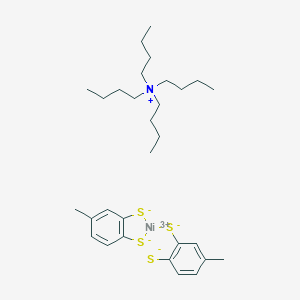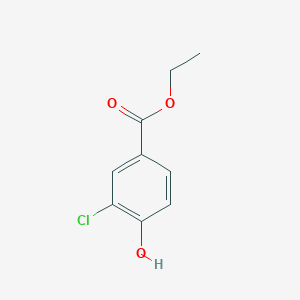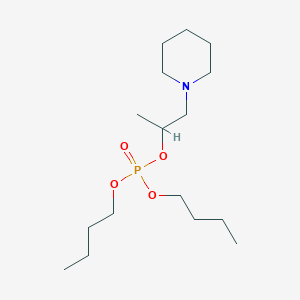
Dibutyl (1-piperidino-2-propyl) phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibutyl (1-piperidino-2-propyl) phosphate, also known as DBPP, is a chemical compound that is used in various scientific research fields. It is a phosphorus-containing compound that is widely used as a flame retardant and plasticizer in the manufacturing of various products. DBPP is also used in the synthesis of various organic compounds and is an important reagent in the field of organic chemistry.
Mechanism of Action
Dibutyl (1-piperidino-2-propyl) phosphate is a phosphorus-containing compound that can interact with various enzymes and proteins in biological systems. It can form covalent bonds with amino acid residues such as serine, threonine, and cysteine. This compound can also interact with metal ions such as zinc and magnesium, which are important cofactors in many enzymes. The interaction of this compound with enzymes and proteins can lead to the inhibition or activation of their activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on biological systems. It can inhibit the activity of various enzymes such as acetylcholinesterase, which is important in the transmission of nerve impulses. This compound can also affect the activity of various proteins such as albumin, which is important in the transport of drugs and other molecules in the bloodstream. This compound has been shown to have toxic effects on various organs such as the liver and kidneys.
Advantages and Limitations for Lab Experiments
Dibutyl (1-piperidino-2-propyl) phosphate is a versatile reagent that can be used in various organic reactions. It is also a useful tool in the study of biological systems. However, this compound is a toxic compound that can have harmful effects on biological systems. Therefore, it should be handled with care and used in a well-ventilated laboratory. This compound should also be used in small quantities to minimize its toxic effects.
Future Directions
There are various future directions for the use of Dibutyl (1-piperidino-2-propyl) phosphate in scientific research. One direction is the development of new synthetic methods for this compound that are more efficient and environmentally friendly. Another direction is the study of the effect of this compound on specific enzymes and proteins in biological systems. This can lead to the development of new drugs that target these enzymes and proteins. The use of this compound in the study of phosphorus-containing compounds in biological systems is also an interesting direction for future research.
Synthesis Methods
Dibutyl (1-piperidino-2-propyl) phosphate can be synthesized by reacting 1-piperidinepropanol with dibutyl phosphite in the presence of a catalyst. The reaction takes place in a solvent such as toluene or xylene and is carried out under reflux conditions. The product is then purified by distillation or chromatography.
Scientific Research Applications
Dibutyl (1-piperidino-2-propyl) phosphate is used in various scientific research fields such as organic chemistry, biochemistry, and pharmacology. It is used as a reagent in the synthesis of various organic compounds such as esters, amides, and carboxylic acids. This compound is also used as a catalyst in various organic reactions such as the Michael addition and the Diels-Alder reaction. In biochemistry, this compound is used to study the mechanism of action of various enzymes and proteins. It is also used to study the effect of phosphorus-containing compounds on biological systems. In pharmacology, this compound is used to study the pharmacokinetics and pharmacodynamics of various drugs.
properties
CAS RN |
15870-43-6 |
|---|---|
Molecular Formula |
C16H34NO4P |
Molecular Weight |
335.42 g/mol |
IUPAC Name |
dibutyl 1-piperidin-1-ylpropan-2-yl phosphate |
InChI |
InChI=1S/C16H34NO4P/c1-4-6-13-19-22(18,20-14-7-5-2)21-16(3)15-17-11-9-8-10-12-17/h16H,4-15H2,1-3H3 |
InChI Key |
JXWDIKAQTDFWJT-UHFFFAOYSA-N |
SMILES |
CCCCOP(=O)(OCCCC)OC(C)CN1CCCCC1 |
Canonical SMILES |
CCCCOP(=O)(OCCCC)OC(C)CN1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




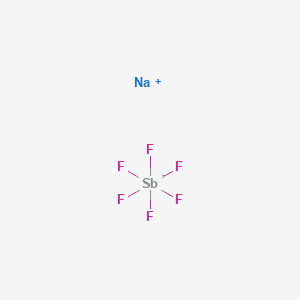
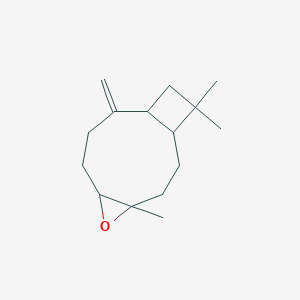
![2-Methylpyrido[3,4-b]pyrazine-5,7-diamine](/img/structure/B100958.png)
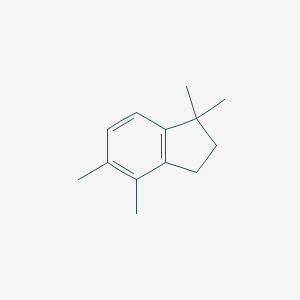
![2,4,6-Tris[chloro(difluoro)methyl]-1,3,5-triazine](/img/structure/B100965.png)
